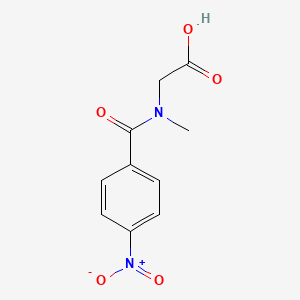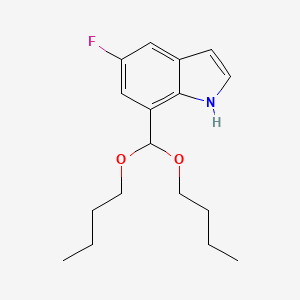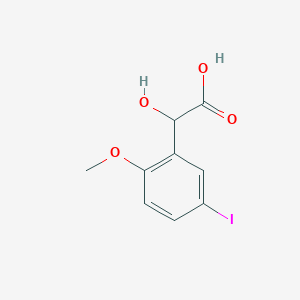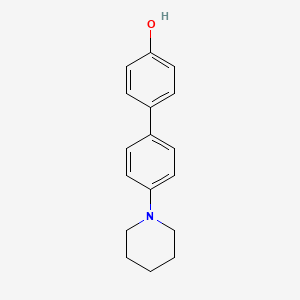
4-(4-Piperidinophenyl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Piperidinophenyl)-phenol is an organic compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Piperidinophenyl)-phenol typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation of a piperidine derivative with a phenol derivative. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Piperidinophenyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, using reagents like nitric acid (HNO3) and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Piperidinophenyl)-phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 4-(4-Piperidinophenyl)-phenol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
4-(4-Piperidinophenyl)methylamine: Shares the piperidine and phenyl groups but differs in the functional group attached to the phenyl ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains a piperidine-like structure but with additional pyridine rings and carboxamide groups.
Uniqueness: 4-(4-Piperidinophenyl)-phenol is unique due to the presence of both a piperidine ring and a phenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-(4-piperidin-1-ylphenyl)phenol |
InChI |
InChI=1S/C17H19NO/c19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-12-2-1-3-13-18/h4-11,19H,1-3,12-13H2 |
InChI-Schlüssel |
KVXQMDYLCSWAON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



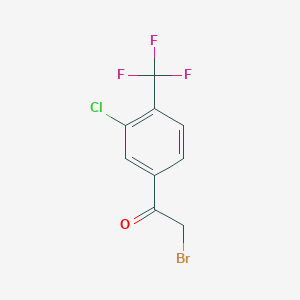
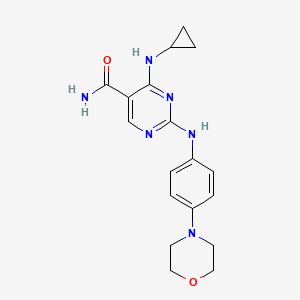
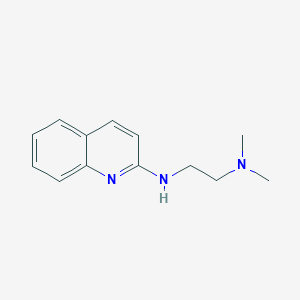
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
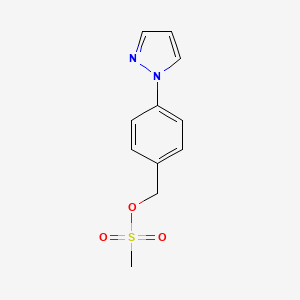

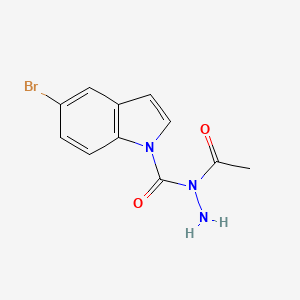
![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
